molecular formula C7H13NO2 B13789769 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine CAS No. 90048-99-0

7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine

Cat. No.: B13789769
CAS No.: 90048-99-0
M. Wt: 143.18 g/mol
InChI Key: KHEXAWPAJMQYRW-UHFFFAOYSA-N
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Description

7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is a bicyclic compound with a unique structure that includes an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine typically involves the ring-opening polymerization of bicyclic acetals. One common method starts with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) and proceeds through several steps, including the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators . The reaction is carried out in dichloromethane at temperatures between -60°C and 0°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison: 7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its analogues. For instance, while DBO and DBOE are primarily used in polymer synthesis, the amine derivative has broader applications in medicinal chemistry and biology .

Properties

CAS No.

90048-99-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-7-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-4-6-5-2-1-3-7(9-5)10-6/h5-7H,1-4,8H2

InChI Key

KHEXAWPAJMQYRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(OC(C1)O2)CN

Origin of Product

United States

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